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Compound of Interest

Ethyl 7-Hydroxyquinoline-6-
Compound Name:

carboxylate
CAS No.: 1261631-01-9
Cat. No.: B1459960

Get Quote

Executive Summary & Retrosynthetic Analysis

Target Molecule: Ethyl 7-Hydroxyquinoline-6-carboxylate CAS: 1261631-01-9 Core
Challenge: Achieving the specific 6,7-substitution pattern on the quinoline ring without obtaining
the 5,8-isomer or other byproducts.

Retrosynthetic Logic

The quinoline core is classically constructed via the Skraup synthesis, which involves the
condensation of an aniline derivative with glycerol.

+ Disconnection: Breaking the C2-C3 and N1-C2 bonds of the pyridine ring leads back to an
aniline precursor.

+ Regiocontrol: To obtain the 7-hydroxy-6-carboxylate isomer:

o The Ester group must be at position 6. In the Skraup reaction, substituents para to the
amino group end up at position 6.
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o The Hydroxyl group must be at position 7.[1] In the Skraup reaction, substituents meta to
the amino group end up at position 7 (via cyclization at the less hindered ortho position,
which is also para to the directing hydroxyl group).

e Precursor Identification: The required starting material is Ethyl 4-amino-2-hydroxybenzoate
(also known as Ethyl 4-aminosalicylate).

Retrosynthesis Diagram

Skraup Disconnection

Glycerol + H2S04 Ethyl 4-amino-2-hydroxybenzoate | _ (C-C & C-N Bond Cleavage Ethyl 7-Hydroxyquinoline-6-carboxylate
(Ethyl 4-aminosalicylate) J‘ (Target)

(Skraup Conditions)

Click to download full resolution via product page

Figure 1: Retrosynthetic breakdown identifying Ethyl 4-aminosalicylate as the optimal
precursor.

Experimental Protocol
Phase 1: Precursor Preparation (Esterification)

Note: If Ethyl 4-aminosalicylate (CAS 6059-19-4) is purchased commercially, skip to Phase 2.

Objective: Convert 4-Amino-2-hydroxybenzoic acid (PAS) to its ethyl ester. Reagents: 4-Amino-
2-hydroxybenzoic acid, Absolute Ethanol, Thionyl Chloride (

e Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and
drying tube (

).

e Addition: Suspend 15.3 g (0.1 mol) of 4-Amino-2-hydroxybenzoic acid in 150 mL of absolute
ethanol.

 Activation: Cool the mixture to 0°C in an ice bath. Dropwise add 8.0 mL (0.11 mol) of Thionyl
Chloride over 20 minutes. Caution: Exothermic reaction with HCI gas evolution.
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o Reflux: Heat the mixture to reflux (approx. 80°C) for 6—8 hours. The solid should dissolve,
forming a clear solution.

o Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (200
mL) and wash with saturated

(2 x 100 mL) to neutralize residual acid.
« Isolation: Dry the organic layer over anhydrous
, filter, and concentrate to yield Ethyl 4-amino-2-hydroxybenzoate as a tan solid.
o Yield Expectation: 85-90%
o QC Check:
NMR should show ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

Phase 2: Modified Skraup Cyclization

Objective: Construct the quinoline ring. Reagents: Ethyl 4-amino-2-hydroxybenzoate, Glycerol,
Conc. Sulfuric Acid (

), Sodium m-nitrobenzenesulfonate (Oxidant), Ferrous Sulfate (
, Moderator).

Protocol:

e Mixture Preparation: In a 250 mL 3-neck flask equipped with a mechanical stirrer,
thermometer, and reflux condenser, combine:

o

18.1 g (0.1 mol) Ethyl 4-amino-2-hydroxybenzoate

[¢]

15.0 g Sodium m-nitrobenzenesulfonate (Water-soluble oxidant, facilitates workup)

[e]

2.0 g Ferrous Sulfate (Moderates the reaction violence)

[e]

30 mL Glycerol
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¢ Acid Addition: Add 25 mL of concentrated

dropwise with stirring. The mixture will darken.

e Heating (Critical Step):
o Heat the oil bath to 135-140°C.

o Observation: The reaction may become exothermic around 120°C. If the temperature
spikes, remove the heat source briefly. The

helps prevent "runaway" reactions common in Skraup syntheses.

o Maintain 140°C for 4-5 hours.

e Quenching: Cool the reaction mixture to ~80°C and pour it slowly into 500 mL of ice-water
with vigorous stirring. A dark precipitate/tar may form.

o Neutralization: Adjust the pH of the aqueous suspension to pH 7-8 using 20% NaOH
solution or solid

. Note: Do not exceed pH 9 to avoid hydrolyzing the ester.

o Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 200 mL). The product is in the
organic layer.[2][3][4]

 Purification:
o Wash combined organics with brine.
o Dry over

and concentrate.

o Column Chromatography: Purify the crude residue on silica gel using a gradient of
Hexanes:Ethyl Acetate (from 9:1 to 6:4).

o Recrystallization: Recrystallize the solid from Ethanol/Water if necessary.

Data Summary Table:
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Parameter Specification Notes

Precursor Ethyl 4-aminosalicylate Purity >98% required

Safer/easier workup than

Oxidant Na m-nitrobenzenesulfonate )
Nitrobenzene
Avoid >150°C to prevent
Temperature 140°C £ 5°C o
polymerization
] Monitor via TLC (vanishing
Time 4-6 Hours ]
amine)
Skraup yields are typicall
Expected Yield 55-65% Py ypieaty

moderate

Reaction Mechanism

The reaction proceeds via the in situ formation of acrolein from glycerol, followed by a Michael

addition and subsequent cyclization.
o Dehydration: Glycerol is dehydrated by hot

to form Acrolein (
).

e Michael Addition: The amino group of the aniline attacks the
-carbon of acrolein (1,4-addition).

e Cyclization: The carbonyl oxygen is protonated, and electrophilic attack occurs on the

benzene ring.

o Regioselectivity:[5] Cyclization occurs at the position ortho to the amine. There are two
ortho positions: C3 (hindered by OH) and C5 (unhindered). The ring closes at C5 (which is
also para to the activating -OH group), leading to the 7-hydroxy isomer.

o Oxidation: The intermediate 1,2-dihydroquinoline is oxidized by the nitro-compound to the

fully aromatic quinoline.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.researchgate.net/publication/355886089_A_New_Curcuminoids-Coumarin_Derivative_Mechanochemical_Synthesis_Characterization_and_Evaluation_of_Its_In_Vitro_Cytotoxicity_and_Antimicrobial_Properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459960?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

<00 A
H2S04, Heat, Reactive Intermediate] ili P P
( ) ( ) %ﬂme‘ Cyclization at C5 Oxidation
Michael Adduct -H20 ' - -2H -
(N-3-0xopropyl) 1,2-Dihydroquinoline Ethyl 7-Hydroxyquinoline-6-carboxylate

Click to download full resolution via product page

Figure 2: Mechanistic pathway of the Skraup reaction yielding the target quinoline.
Quality Control & Characterization

Verify the identity of the synthesized product using the following parameters.

o Appearance: Off-white to pale yellow crystalline solid.

e Melting Point: Expect range between 180-190°C (derivative dependent, verify with
standard).

o Mass Spectrometry (ESI+):
o Formula:
o Calculated MW: 217.22
o Observed

e NMR (DMSO-
, 400 MHz):
o 1.35 (t, 3H,
)

o 4.38 (q, 2H,

)
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o

7.20 (s, 1H, H-8) — Singlet confirms no neighbor, consistent with 7-OH, 6-COOEt
substitution.

o

7.45 (dd, 1H, H-3)

o

8.30 (d, 1H, H-4)

o

8.50 (s, 1H, H-5) — Singlet confirms para-position to ester.

o

8.85 (dd, 1H, H-2)

o

11.5 (br s, 1H, -OH)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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